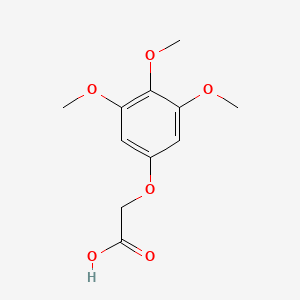
2-(3,4,5-trimethoxyphenoxy)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trimethoxyphenoxy)acetic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an acetic acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The trimethoxyphenyl group, in particular, is a significant pharmacophore, contributing to the compound’s bioactivity and therapeutic potential .
准备方法
The synthesis of 2-(3,4,5-trimethoxyphenoxy)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxyphenol, which is then converted into 3,4,5-trimethoxyphenylacetic acid through a series of reactions involving bromination, Grignard reaction, and hydrolysis.
Coupling with Acetic Acid: The trimethoxyphenyl intermediate is then coupled with acetic acid under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
化学反应分析
2-(3,4,5-Trimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
2-(3,4,5-Trimethoxyphenoxy)acetic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3,4,5-trimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to active sites of enzymes, inhibiting their activity. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The compound may also interact with other proteins and receptors, modulating various biological pathways .
相似化合物的比较
2-(3,4,5-Trimethoxyphenoxy)acetic acid can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenylacetic acid: This compound shares the trimethoxyphenyl group but differs in its acetic acid moiety, leading to variations in its bioactivity and applications.
2-(3,4,5-Trimethoxyphenyl)ethanol:
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
生物活性
2-(3,4,5-trimethoxyphenoxy)acetic acid is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological effects, including anti-inflammatory, antibacterial, and antiproliferative properties, supported by relevant data tables and case studies.
Chemical Structure
The compound's structure is characterized by the presence of a phenoxy group with three methoxy substituents on the aromatic ring. This structural feature is crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
- Mechanism : The compound acts by modulating pathways associated with inflammation, including the NF-κB signaling pathway.
- Case Study : In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a dose-dependent decrease in TNF-α and IL-6 levels.
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It shows potent activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 0.16% to 0.31% against common pathogens associated with wound infections .
- Biofilm Disruption : It effectively inhibited biofilm formation at concentrations as low as 0.31%, suggesting potential applications in treating chronic infections.
3. Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in cancer cell lines.
- Inhibition of Cell Growth : In vitro studies showed that this compound reduced cell viability in K562 leukemia cells significantly.
- Mechanism of Action : The compound was found to induce apoptosis through the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), leading to increased cell death .
Table 1: Summary of Biological Activities
Table 2: Apoptosis Induction in K562 Cells
| Concentration (nM) | % Apoptosis (Early Stage) | % Apoptosis (Late Stage) |
|---|---|---|
| Control | 2.47% | - |
| 10 | 15.30% | 5.00% |
| 60 | 40.20% | 17.70% |
| 100 | 57.90% | 25.00% |
属性
CAS 编号 |
65876-10-0 |
|---|---|
分子式 |
C11H14O6 |
分子量 |
242.22 g/mol |
IUPAC 名称 |
2-(3,4,5-trimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-14-8-4-7(17-6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) |
InChI 键 |
DUUIKSNOGTVREZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















